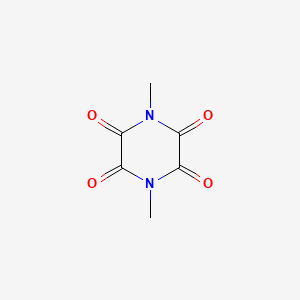

1,4-Dimethylpiperazine-2,3,5,6-tetrone

Description

Structure

3D Structure

Properties

CAS No. |

35141-14-1 |

|---|---|

Molecular Formula |

C6H6N2O4 |

Molecular Weight |

170.12 g/mol |

IUPAC Name |

1,4-dimethylpiperazine-2,3,5,6-tetrone |

InChI |

InChI=1S/C6H6N2O4/c1-7-3(9)5(11)8(2)6(12)4(7)10/h1-2H3 |

InChI Key |

XHCVGZSUZQNRHL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=O)N(C(=O)C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dimethylpiperazine 2,3,5,6 Tetrone

Direct Synthetic Approaches to Piperazine-2,3,5,6-tetrones

The direct formation of the piperazine-2,3,5,6-tetrone (B1605654) ring system is a primary strategy for accessing this class of compounds. These methods typically involve the condensation of two key fragments to form the heterocyclic core in a single or few steps.

Intermolecular Condensation Reactions in the Formation of Piperazinetetrones

A plausible and direct route to the 1,4-disubstituted piperazine-2,3,5,6-tetrone core involves the intermolecular condensation of an N,N'-disubstituted oxamide (B166460) with an oxalyl halide. In the specific case of 1,4-dimethylpiperazine-2,3,5,6-tetrone, this would entail the reaction of N,N'-dimethyloxamide with oxalyl chloride. chemicalbook.comnih.govresearchgate.netorganic-chemistry.org This reaction is conceptually analogous to the formation of other cyclic structures from linear precursors. The N,N'-dimethyloxamide, with its two secondary amide functionalities, can act as a dinucleophile, reacting with the highly electrophilic oxalyl chloride. chemicalbook.comnih.gov

The proposed mechanism would likely proceed through a stepwise double acylation. The initial reaction of one of the nitrogen atoms of N,N'-dimethyloxamide with one of the acyl chloride groups of oxalyl chloride would form a linear intermediate. Subsequent intramolecular cyclization, driven by the proximity of the remaining terminal nitrogen and acyl chloride groups, would then lead to the formation of the six-membered piperazinetetrone ring. The presence of a non-nucleophilic base would likely be required to scavenge the HCl generated during the reaction.

It is important to note that while this approach is theoretically sound, the high reactivity of oxalyl chloride could lead to polymerization or other side reactions if the reaction conditions are not carefully controlled. researchgate.net

Oxidative Cyclization Strategies Towards the Piperazinetetrone Core

Oxidative cyclization presents an alternative strategy for the formation of heterocyclic rings. nih.govchemrxiv.orgnih.govresearchgate.net In the context of piperazinetetrones, this could involve the cyclization of a suitably substituted open-chain precursor under oxidative conditions. For instance, a molecule containing two α-keto-N-methylamide moieties linked by a central bond could potentially undergo an oxidative cyclization to form the desired this compound.

While specific examples for the synthesis of piperazinetetrones via this method are not prevalent in the literature, related oxidative cyclizations of N-allylbenzamides to form oxazoles have been reported. nih.govresearchgate.net These reactions often utilize reagents that can facilitate the formation of a new heterocyclic ring through an oxidative pathway. researchgate.net The application of such a strategy to the synthesis of piperazinetetrones would require the development of a suitable acyclic precursor and an appropriate oxidant system.

Precursor Chemistry and Functionalization for this compound Elaboration

An alternative to the direct construction of the tetrone ring is the synthesis and subsequent functionalization of a pre-formed piperazine (B1678402) ring system. This approach allows for a more stepwise and potentially more controlled synthesis.

Synthesis and Derivatization of 1,4-Dimethylpiperazine (B91421) as a Starting Material

The synthesis of 1,4-disubstituted piperazines is a well-established area of organic synthesis, with numerous methods available for their preparation. researchgate.netnih.govrsc.org These methods often involve the cyclization of appropriate precursors or the N-alkylation of piperazine itself. Once 1,4-dimethylpiperazine is obtained, the challenge lies in the introduction of the four carbonyl groups at the 2, 3, 5, and 6 positions.

This would likely involve a multi-step oxidation process. The initial oxidation of the α-carbons of the piperazine ring could potentially lead to a piperazinedione, which could then be further oxidized. However, the direct and selective oxidation of all four methylene (B1212753) groups of 1,4-dimethylpiperazine to carbonyls in a single step is a significant synthetic hurdle.

Oxidative Transformations of Piperazinedione Intermediates

A more feasible approach starting from a piperazine derivative would be the use of a piperazinedione as a key intermediate. For instance, 1,4-dimethylpiperazine-2,5-dione is a known compound that can be synthesized from sarcosine (B1681465) anhydride (B1165640). nih.govchemspider.com The subsequent transformation of this diketone into the desired tetrone would require the oxidation of the remaining two methylene groups at positions 3 and 6.

This oxidation could potentially be achieved using strong oxidizing agents. However, the stability of the piperazinedione ring under such harsh conditions would be a major concern. The development of selective oxidation methods that can target the α-carbons of the amide functionalities without cleaving the ring would be crucial for the success of this strategy.

Strategic Approaches for Iterative Carbonyl Introduction in Cyclic Amides

The iterative introduction of carbonyl groups into a pre-existing cyclic amide framework represents a sophisticated and highly controlled synthetic strategy. researchgate.netrsc.org This approach would involve the stepwise functionalization and oxidation of the piperazine ring. For example, one could envision a sequence involving the introduction of a functional group at the 3-position of a 1,4-dimethylpiperazine-2,5-dione, followed by its conversion to a carbonyl group. This process could then be repeated at the 6-position to yield the final tetrone.

Recent advancements in C-H activation and carbonylation reactions could offer potential avenues for such a strategy. researchgate.net These methods allow for the direct introduction of carbonyl groups into C-H bonds, which could be applied to the piperazinedione intermediate. However, the regioselectivity of such reactions would need to be carefully controlled to achieve the desired substitution pattern.

Reaction Mechanisms and Chemical Transformations of 1,4 Dimethylpiperazine 2,3,5,6 Tetrone

Photochemical Reactivity and Associated Mechanistic Pathways

The photochemistry of carbonyl compounds is a well-documented field, with the Norrish reactions being cornerstone transformations. wikipedia.org For 1,4-dimethylpiperazine-2,3,5,6-tetrone, the presence of four carbonyl groups and accessible hydrogen atoms on the N-methyl groups suggests a predisposition towards intramolecular photochemical reactions.

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. wikipedia.org In the case of this compound, the hydrogens of the N-methyl groups are in the γ-position relative to the carbonyl carbons at C3 and C6 (and C2 and C5 respectively).

Upon photoexcitation, one of the carbonyl groups can abstract a hydrogen atom from one of the N-methyl groups. This process is contingent on the molecule adopting a conformation where the γ-hydrogen is spatially accessible to the excited carbonyl oxygen. The resulting 1,4-biradical is a key intermediate that dictates the subsequent reaction pathways. Studies on cyclic aliphatic ketones have shown that Norrish Type II reactions are often the predominant pathway upon irradiation. wikipedia.org

Table 1: Key Steps in the Norrish Type II Hydrogen Abstraction of this compound

| Step | Description | Intermediate/Product |

| 1. Photoexcitation | Absorption of a photon excites a carbonyl group to a singlet or triplet state. | Excited this compound |

| 2. γ-Hydrogen Abstraction | The excited carbonyl group abstracts a hydrogen atom from a γ-position (N-methyl group). | 1,4-Biradical |

| 3. Further Reactions | The biradical can undergo cyclization or cleavage. | See Section 3.1.2 |

Following the initial intramolecular hydrogen abstraction to form the 1,4-biradical, several subsequent reactions can occur. One possibility is the intramolecular recombination of the two radical centers to form a substituted cyclobutanol (B46151) derivative, a process known as the Norrish-Yang reaction. youtube.com In the context of this compound, this would lead to the formation of a novel bicyclic structure containing a hydroxyl group and a cyclobutane (B1203170) ring fused to the piperazine (B1678402) core.

Electrochemical Oxidation Pathways within the Tetrone Framework

The electrochemical oxidation of amides and related compounds has been a subject of interest, often leading to functionalization at the α-position to the nitrogen atom.

The anodic oxidation of cyclic amides typically involves the initial transfer of an electron from the nitrogen atom, forming a radical cation. rsc.org This is often followed by deprotonation at the α-carbon and a second electron transfer to generate an iminium ion. This reactive intermediate can then be trapped by a nucleophilic solvent, such as methanol, to yield an α-methoxylated product.

For this compound, which lacks α-hydrogens on the ring, the oxidation is expected to be more challenging compared to simpler piperazines. However, the N-methyl groups provide sites for oxidation. The electrochemical oxidation of other N-substituted piperazine derivatives has been shown to result in the formation of various products, including those arising from oxidation of the N-alkyl groups. nih.gov The oxidation potentials of pyrazine (B50134) derivatives are influenced by the nature of the substituents, with electron-donating groups generally lowering the potential. mdpi.com

The selectivity of electrochemical oxidations is highly dependent on the reaction conditions, including the nature of the electrolyte, the anode material, and the solvent. rsc.org For instance, in the anodic oxidation of bisamides, the choice of supporting electrolyte has been shown to influence the types of fragmentation products observed.

The electrochemical behavior of piperazine itself has been studied, with oxidation leading to products such as ketopiperazines. nih.gov While the tetrone is already in a highly oxidized state, further electrochemical transformations could potentially involve the N-methyl groups or even ring-opening reactions under harsh conditions. The specific products would be contingent on the stability of the intermediate radical cations and the nucleophilicity of the surrounding medium.

Table 2: General Conditions for Anodic Oxidation of Cyclic Amides

| Parameter | Typical Conditions/Materials | Influence on Reaction |

| Anode Material | Carbon, Platinum | Can affect selectivity and efficiency. |

| Supporting Electrolyte | LiClO₄, Et₄NBF₄ | Can influence product distribution. |

| Solvent | Methanol, Acetonitrile | Can act as a nucleophile, trapping intermediates. |

| Current Density | Varied | Affects the rate of reaction and can influence selectivity. |

Catalytic Oxidation and Dehydrogenation Studies of Piperazine Derivatives

Catalytic methods offer powerful tools for the transformation of piperazine-based structures. While specific studies on the catalytic oxidation or dehydrogenation of this compound are scarce, research on related piperazine-diones and substituted piperidines provides valuable insights.

The oxidation of N-blocked piperazine-2,5-diones has been achieved using reagents like sulfur in dimethylformamide, leading to dehydrogenation. rsc.org Lead tetra-acetate has also been used to introduce acetoxy groups. rsc.org Furthermore, proline-derived 2,5-diketopiperazines have been shown to act as catalysts for aerobic oxidation processes. researchgate.net

Catalytic dehydrogenation of substituted piperidines has been explored for hydrogen storage applications. rsc.org The rate of dehydrogenation is significantly influenced by the nature of the substituents on the piperidine (B6355638) ring, with electron-donating groups generally increasing the reaction rate. rsc.org Various catalysts, including those based on palladium and ruthenium, have been employed for these transformations. While the fully oxidized nature of the tetrone makes further dehydrogenation of the ring itself unlikely, catalytic reactions could potentially target the N-methyl groups or facilitate other transformations.

Based on a comprehensive review of available scientific literature, the chemical compound This compound is not described. The search results did not yield any data regarding its synthesis, properties, or reactivity. Consequently, an article detailing its specific reaction mechanisms and chemical transformations as requested cannot be generated.

The provided search results contain information on related but distinct piperazine derivatives, such as 1,4-dimethylpiperazine-2,3-dione (B1347186) nih.govnih.govresearchgate.net, 1,4-dimethylpiperazine-2,5-dione nih.gov, and the parent compound 1,4-dimethylpiperazine (B91421) sigmaaldrich.com. The literature also covers general reaction mechanisms applicable to the broader class of cyclic amines and piperazines, including:

Transition-metal-catalyzed and metal-free oxidation of cyclic amines to form lactams. acs.orgorganic-chemistry.orgacs.org

Biocatalytic strategies for the synthesis and modification of cyclic amines. researchgate.netmdpi.comresearchgate.net

Hydrogenation and dehydrogenation processes involving the piperazine ring system. mdpi.commdpi.comacs.org

However, none of these sources mention or provide data for the specific tetrone structure requested. Without any scientific foundation or documented research on "this compound," it is not possible to create a scientifically accurate and informative article on its chemical behavior. Generating content on its reactivity would amount to speculation, which falls outside the scope of a factual report.

Computational and Theoretical Investigations of 1,4 Dimethylpiperazine 2,3,5,6 Tetrone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and, crucially, to analyze the molecular orbitals (MOs).

In studies of piperidine (B6355638) derivatives, a related class of heterocyclic compounds, DFT methods such as B3LYP with basis sets like 6-31G(d,p) and 6-311++G(d,p) have been successfully employed. orientjchem.org These calculations provide optimized geometric parameters (bond lengths and angles) that show good correlation with experimental data from X-ray crystallography. For instance, in a study on a substituted piperidine-4-one, the calculated C-C and C-H bond lengths of the piperidine ring were found to be in the range of 1.516 – 1.555 Å and 1.094 – 1.112 Å, respectively. orientjchem.org The analysis of molecular orbitals derived from these DFT calculations reveals the distribution of electron density and identifies the orbitals most involved in chemical bonding and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and electronic properties. orientjchem.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In computational studies of heterocyclic compounds, the energies of these orbitals are calculated to understand reactivity. For example, in a theoretical study on newly synthesized bis-tetrazole acetamides, DFT calculations were used to determine the HOMO/LUMO energies, which in turn helped to elucidate charge transfer within the molecules and predict their reactivity. researchgate.net The mapping of electron density to electrostatic potential surfaces further helps in identifying the likely sites for nucleophilic and electrophilic attack. orientjchem.org

Table 1: Frontier Molecular Orbital Data for a Model Piperidine Derivative This table presents representative data for a substituted piperidine derivative to illustrate the typical outputs of DFT calculations, as specific data for 1,4-Dimethylpiperazine-2,3,5,6-tetrone is unavailable.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational and Intermolecular Studies

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are better suited for studying the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of conformational changes and intermolecular phenomena.

The piperazine (B1678402) ring is not planar and can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The specific conformation adopted by a piperazine derivative is influenced by its substituents and the crystalline environment.

Experimental X-ray diffraction studies of 1,4-dimethylpiperazine-2,3-dione (B1347186), a compound structurally related to the target tetrone, have shown that its piperazine-dione ring adopts a half-chair conformation. nih.goviucr.org In this conformation, two of the carbon atoms are displaced from the plane formed by the other ring atoms. nih.goviucr.org Computational conformational analysis, often performed using methods like HF/6-31G(d) or DFT, can map the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. For other six-membered heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, computational studies have identified multiple minima on the potential energy surface corresponding to different chair and twist forms, and have calculated the pathways for their interconversion. nih.gov

In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The stability of this lattice is determined by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

MD simulations can be used to model and analyze these interactions in detail. For 1,4-dimethylpiperazine-2,3-dione, crystallographic studies have revealed that the molecules are linked in the crystal by weak C—H⋯O hydrogen bonds, which form sheets in the (010) plane. nih.goviucr.org MD simulations can complement this experimental data by providing insights into the dynamics and strength of these interactions. In broader applications, MD simulations are used to study the binding of piperazine-containing ligands to biological targets, where intermolecular interactions are crucial for molecular recognition. nih.gov These simulations can reveal stable binding poses and identify the key amino acid residues involved in the interaction. nih.gov

Table 2: Hydrogen-Bond Geometry for 1,4-Dimethylpiperazine-2,3-dione Data from X-ray crystallography of a related dione (B5365651) compound. iucr.org

| Interaction (D—H⋯A) | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| C2—H2A⋯O2 | 0.97 | 2.49 | 3.419 | 161 |

| C5—H5C⋯O2 | 0.96 | 2.54 | 3.481 | 168 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a reaction and understand the factors that control its rate and outcome.

While no specific mechanistic studies on this compound are available, the methodologies can be described. For a hypothetical reaction involving this compound, such as hydrolysis or reaction with a nucleophile, computational chemists would use DFT to:

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate. This involves specialized algorithms that search for a first-order saddle point on the potential energy surface.

Calculate Activation Energy: Determine the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: Trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These types of calculations have been widely applied to understand mechanisms in many organic and biological systems, including the action of drugs and the course of synthetic reactions.

Identification of Reaction Pathways and Transition States

A fundamental aspect of computational chemistry is the elucidation of reaction mechanisms. For a molecule like this compound, this involves identifying the likely pathways for its reactions, such as nucleophilic attack at the carbonyl carbons or thermal decomposition, and characterizing the associated transition states.

Reaction Pathways: Theoretical calculations, primarily using Density Functional Theory (DFT), can map out the potential energy surface of a reaction. This allows for the identification of the most energetically favorable routes from reactants to products. For instance, the hydrolysis of the amide bonds in the piperazine-tetrone ring could be modeled to understand its stability in aqueous environments.

Transition State Theory: The identification of transition states, which are saddle points on the potential energy surface, is crucial for determining the kinetics of a reaction. Computational methods are employed to locate these transient structures and calculate their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in predicting reaction rates. While specific transition state geometries for reactions involving this compound are not documented in readily available literature, the general approach would involve proposing a reaction coordinate and searching for the maximum energy point along that path.

A hypothetical reaction, such as the addition of a nucleophile, can be computationally modeled. The table below illustrates the kind of data that would be generated from such a study.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | -2.5 | +15.8 | -10.2 | 18.3 |

| Proton transfer | -10.2 | +5.1 | -25.6 | 15.3 |

| Note: This data is illustrative and not from actual published research on this compound. |

Predictive Modeling for Reactivity and Regio/Stereoselectivity

Predictive modeling is a powerful application of computational chemistry that allows for the forecasting of a molecule's reactivity and the selectivity of its reactions.

Reactivity Descriptors: Various calculated parameters can serve as descriptors of reactivity. For this compound, these would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to act as an electron donor or acceptor. The LUMO is expected to be localized on the carbonyl carbons, suggesting these are the primary sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl carbons in the piperazine-tetrone ring would exhibit a strong positive electrostatic potential, marking them as electrophilic centers.

Regio- and Stereoselectivity: In reactions where multiple products can be formed, computational methods can predict the major isomer. For a substituted piperazine-tetrone, the attack of a chiral reagent could lead to different stereoisomers. By calculating the energies of the transition states leading to each possible product, the most likely stereochemical outcome can be determined. For example, in a hypothetical reduction of one carbonyl group, the stereoselectivity would be dictated by the steric and electronic environment around the prochiral center, which can be modeled computationally.

The following table provides an example of how computational data could be used to predict regioselectivity in a hypothetical reaction.

| Parameter | C2/C5 Carbonyls | C3/C6 Carbonyls |

| LUMO coefficient | 0.35 | 0.32 |

| Fukui function (f-) | 0.18 | 0.15 |

| Calculated Activation Energy for Nucleophilic Attack (kcal/mol) | 18.3 | 20.1 |

| Note: This data is illustrative and not from actual published research on this compound. |

Application of Advanced Computational Methodologies in Heterocyclic Chemistry

The principles outlined above are part of a broader suite of advanced computational methodologies applied to heterocyclic chemistry. These methods provide deep insights into the structure, properties, and reactivity of complex molecules.

Quantum Mechanical Methods:

Ab initio methods: These are highly accurate calculations based on first principles, without empirical parameters. While computationally expensive, they can provide benchmark data for less demanding methods.

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. It is widely used for geometry optimization, frequency calculations, and reaction mechanism studies of heterocyclic systems. researchgate.net

Semi-empirical methods: These methods use parameters derived from experimental data, making them much faster than ab initio or DFT methods. They are suitable for very large systems or for high-throughput screening of molecular properties.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. rsc.org For a molecule like this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, or its binding to a biological target. rsc.orgnih.gov These simulations are crucial for understanding how a molecule behaves in a realistic environment.

The application of these computational tools is essential for the rational design of new heterocyclic compounds with desired properties. By providing a detailed understanding of the underlying chemical principles, computational chemistry accelerates the discovery and development of new materials and therapeutic agents. While this compound itself may not be the subject of extensive computational research, the methodologies are well-established and would be invaluable in exploring its chemical landscape. researchgate.net

Derivatives and Structural Analogues of 1,4 Dimethylpiperazine 2,3,5,6 Tetrone

Synthetic and Transformative Chemistry of Piperazine-2,5-dione Derivatives

The chemistry of piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), serves as a fundamental basis for understanding the synthesis and potential transformations of more complex structures like 1,4-Dimethylpiperazine-2,3,5,6-tetrone. The DKP scaffold is a common motif in numerous bioactive natural products and synthetic molecules. mdpi.com

Synthetic strategies for accessing substituted piperazine-2,5-diones primarily involve two main approaches: the cyclization of dipeptides or the functionalization of a pre-existing DKP core. csu.edu.auchemrxiv.orgchemrxiv.org A common method for the latter involves the condensation of N-acetylated piperazine-2,5-dione with aldehydes. csu.edu.au Acetylation of the amide nitrogens is a crucial step as it enhances the acidity of the methylene (B1212753) protons, facilitating deprotonation and subsequent condensation. csu.edu.au For instance, various methoxylated benzaldehydes can be condensed with the DKP core to form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.auchemrxiv.orgchemrxiv.org These condensation reactions can be controlled to produce either homo- or hetero-dimeric substituted products. csu.edu.au

A key transformation of these unsaturated derivatives is hydrogenation. Subjecting (Z,Z)-(benzylidene)piperazine-2,5-diones to hydrogenation conditions, such as using a palladium on carbon (Pd/C) catalyst under hydrogen pressure, typically affords two diastereomers, with the cis isomer often being the major product. csu.edu.auchemrxiv.org The stereochemical outcome can be influenced by the reaction conditions.

The parent piperazine-2,5-dione can be synthesized from simple amino acids like glycine (B1666218). canada.ca For example, heating glycine in ethylene (B1197577) glycol leads to the formation of piperazine-2,5-dione. This basic scaffold can then be subjected to various derivatization reactions.

Further transformative chemistry on the piperazine-2,5-dione ring system can be envisaged through modern synthetic methodologies. For example, the direct N-dehydrogenation of amides to enamides using reagents like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) could potentially introduce unsaturation into the DKP ring in a controlled manner. Additionally, redox cyclization reactions of amides and the reduction of lactam functionalities are transformative processes that could be explored for the modification of the piperazine-2,5-dione core.

Comparative Analysis with Other Highly Oxidized Cyclic Diamides and Imides

The chemical properties and reactivity of this compound can be better understood through a comparative analysis with other highly oxidized cyclic diamides and imides. Key comparators include tetraketopiperazine, barbituric acid, and Meldrum's acid.

Tetraketopiperazine , the unmethylated parent compound of the subject molecule, represents the most direct comparison. nih.gov Its structure consists of a piperazine (B1678402) ring with four carbonyl groups, making it a highly electron-deficient system. nih.gov The presence of N-H bonds in tetraketopiperazine suggests the potential for different reactivity compared to its N,N'-dimethylated analogue, particularly in reactions involving deprotonation or substitution at the nitrogen atoms.

Barbituric acid (pyrimidine-2,4,6-trione) and its derivatives are another important class of highly oxidized cyclic compounds containing amide-like functionalities. mdpi.comdntb.gov.uadoaj.orgirapa.orgwikipedia.org While it is a six-membered ring with three carbonyl groups, its electronic properties and reactivity offer valuable insights. Barbituric acid is known for the acidity of its methylene protons at the C5 position, which readily participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reactivity is a cornerstone of the synthesis of a vast number of barbiturate (B1230296) drugs. wikipedia.org The extensive chemistry of barbituric acid, including its role in multicomponent reactions to form complex heterocyclic systems, provides a rich field for comparison with the potential reactivity of the tetrone. mdpi.comdoaj.org

| Compound | Structure | Key Reactive Site | Common Reactions |

| This compound | C6H6N2O4 | Carbonyl groups | Nucleophilic addition |

| Tetraketopiperazine | C4H2N2O4 | Carbonyl groups, N-H protons | Nucleophilic addition, N-alkylation/acylation |

| Barbituric Acid | C4H4N2O3 | C5-methylene protons | Knoevenagel condensation, Michael addition |

| Meldrum's Acid | C6H8O4 | C5-methylene protons | Alkylation, acylation, Knoevenagel condensation |

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic acylal with exceptionally acidic methylene protons at C5, making it a potent carbon nucleophile. rsc.orgnih.govresearchgate.netwikipedia.org Its high reactivity is utilized in a wide range of synthetic transformations, including alkylations, acylations, and condensations. wikipedia.org Upon heating, Meldrum's acid and its derivatives can decompose to generate highly reactive ketene (B1206846) intermediates. wikipedia.org The comparison with Meldrum's acid highlights the influence of the ring structure and the nature of the heteroatoms on the acidity of the α-protons to the carbonyl groups.

Other highly oxidized cyclic structures like oxazolidine-2,4,5-triones and imidazolidine-2,4,5-triones also serve as interesting comparators. escholarship.org These five-membered rings with multiple carbonyl groups have been investigated for their biological activities and present different steric and electronic environments compared to the six-membered piperazine-tetrone. escholarship.org For example, imidazolidine-2,4,5-triones have been synthesized as analogues of urea-based enzyme inhibitors, demonstrating that these highly oxidized cyclic structures can mimic the functionality of simpler open-chain compounds while offering different physicochemical properties. escholarship.org

Analogues Incorporating Varied Substitution Patterns on the Piperazine Core

The exploration of structural analogues of this compound with varied substitution patterns on the piperazine core is crucial for understanding structure-activity relationships and for the development of new chemical entities. While the synthesis of a wide range of substituted 1,4-dialkylpiperazine-2,3,5,6-tetrones is not extensively documented, the principles of substitution on the simpler piperazine-2,5-dione scaffold can be extrapolated.

The synthesis of unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines has been achieved through methods such as the cyclization of N-amide alkylated dipeptide methyl esters followed by further alkylation. researchgate.net This demonstrates that the piperazine core can be systematically functionalized at both the nitrogen and carbon atoms. The steric hindrance of the substituents can influence the feasibility of these alkylation reactions. researchgate.net

Furthermore, the piperazine ring itself is a well-known "privileged scaffold" in medicinal chemistry, and its derivatives are found in a vast array of biologically active compounds. The substitution pattern on the piperazine ring significantly influences the pharmacological properties of the molecule. For instance, piperazine-substituted 5,8-dihydroxy-1,4-naphthoquinones have been synthesized and evaluated as potential enzyme inhibitors. nih.gov In these analogues, the piperazine ring acts as a linker and its substitution pattern can be modified to tune the biological activity. nih.gov

Similarly, piperazine-substituted dihydrofuran derivatives have been prepared via radical cyclization reactions. nih.gov These studies show that complex molecular architectures can be built upon the piperazine core, with substituents on the nitrogen atoms influencing the regioselectivity of the reactions. nih.gov

The table below illustrates potential substitution patterns on the piperazine-2,3,5,6-tetrone (B1605654) core based on known chemistry of related piperazine derivatives.

| Substitution Position | Type of Substituent | Potential Synthetic Route | Reference for Analogy |

| N1, N4 | Alkyl, Aryl, Acyl | N-alkylation/acylation of tetraketopiperazine | researchgate.net |

| C3, C6 | Alkyl, Aryl | Condensation with aldehydes/ketones prior to oxidation | csu.edu.au |

| N1, C3, C6 | Mixed substitution | Multi-step synthesis involving cyclization and substitution | researchgate.net |

| Piperazine as a substituent | Linked to other scaffolds | Nucleophilic substitution on halo-heterocycles | nih.gov |

Emerging Applications and Future Research Trajectories

Potential Integration in Advanced Materials Science and Engineering

The incorporation of piperazine (B1678402) moieties into polymer backbones has been shown to impart desirable properties, such as improved thermal stability and modified surface characteristics. researchgate.netnih.govresearchgate.net Following this precedent, 1,4-dimethylpiperazine-2,3,5,6-tetrone is a promising candidate for the development of novel functional polymers. The four carbonyl groups within its structure offer multiple sites for reactivity, potentially leading to the formation of cross-linked or hyperbranched polymers with unique three-dimensional architectures. rsc.org

The high density of heteroatoms (nitrogen and oxygen) in the tetrone ring could also be exploited in the design of materials with specific functionalities. For instance, polymers derived from this monomer might exhibit enhanced adsorption capabilities for heavy metals or carbon dioxide, analogous to the use of piperazine in CO2 scrubbing. wikipedia.org Furthermore, the electron-deficient nature of the ring system, a consequence of the four carbonyl groups, suggests potential applications in organic electronics, where such properties are highly sought after.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2O4 |

| Molecular Weight | 170.123 g/mol |

| Density | 1.485 g/cm³ |

| Boiling Point | 247.7°C at 760 mmHg |

| Flash Point | 108°C |

| Refractive Index | 1.532 |

Data sourced from MOLBASE Encyclopedia molbase.com

Role as Versatile Building Blocks in Complex Chemical Synthesis

Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in the construction of pharmacologically active molecules and complex natural products. nih.govsigmaaldrich.com The structure of this compound, with its multiple reactive sites, presents it as a versatile precursor for the synthesis of more complex heterocyclic systems.

The reactivity of the carbonyl groups can be selectively manipulated to achieve a variety of chemical transformations. For example, condensation reactions with primary amines could lead to the formation of novel polycyclic aza-heterocycles. The ring system itself could potentially undergo ring-opening or ring-transformation reactions under specific conditions, providing access to unique linear or macrocyclic structures. The general importance of substituted 1,2,4,5-tetrazines in the synthesis of various metal complexes and metal-organic frameworks suggests that the related piperazine-tetrone could also serve as a ligand in coordination chemistry. researchgate.net

The synthesis of derivatives from this tetrone could follow strategies similar to those used for other piperazine-diones, where the piperazine scaffold is a key element in creating molecules with diverse biological activities. nih.govresearchgate.net The electron-deficient nature of the tetrone ring also makes it an interesting substrate for inverse electron demand Diels-Alder reactions, a powerful tool for the construction of complex heterocyclic frameworks. orgsyn.org

Future Directions and Unexplored Avenues in Highly Oxidized Heterocyclic Chemistry

The field of highly oxidized heterocyclic chemistry is a burgeoning area of research, with the potential to yield novel compounds with unprecedented properties. This compound stands as a representative of this class of molecules, and its study could open up new avenues of chemical exploration.

Future research should focus on the development of efficient and scalable synthetic routes to this tetrone and its derivatives. A thorough investigation of its fundamental reactivity is paramount to unlocking its full potential as a synthetic building block. This would involve a systematic study of its reactions with a wide range of nucleophiles and electrophiles, as well as its behavior under various reaction conditions, including photochemical and electrochemical methods. mdpi.com

Furthermore, computational studies could provide valuable insights into the electronic structure, reactivity, and potential applications of this molecule. Theoretical calculations can help to predict its behavior in chemical reactions and guide the design of new materials with tailored properties. The atmospheric oxidation of piperazine has been studied theoretically to understand its environmental impact, and similar studies on its oxidized derivatives could be insightful. acs.orgacs.org

The exploration of the biological activity of derivatives of this compound is another promising research direction. Given that many piperazine-containing compounds exhibit significant pharmacological properties, it is conceivable that derivatives of this tetrone could also possess interesting biological profiles. nih.govnih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| 1,4-Dimethylpiperazine-2,3-dione (B1347186) |

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Dimethylpiperazine-2,3,5,6-tetrone with high purity?

Methodological Answer: The compound can be synthesized via controlled oxidation of 1,4-dimethylpiperazine derivatives. A key protocol involves storing precursors (e.g., 1,4-dimethylpiperazine derivatives) under ambient conditions, where spontaneous oxidation occurs over time. For instance, cubic crystals of a precursor stored in an open flask for two weeks transformed into a brittle, calcified product, soluble in polar solvents like DMF, DMSO, and acetic acid. Vacuum sublimation (130°C at 0.4 mm Hg) followed by recrystallization from glacial acetic acid yielded rhomboid plates with a decomposition point of 320°C. Spectral validation includes IR (Nujol) showing a broad peak at 1695 cm⁻¹ (C=O stretching) and NMR (CF₃COOH) δ 3.51 (s, CH₃ groups) .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related piperazine derivatives, data collection uses a Rigaku Mercury CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Absorption correction is applied via multi-scan methods (e.g., CrystalClear software). Refinement on F² yields R-factors <0.07 (e.g., R = 0.068, wR = 0.163 for a hexafluorophosphate salt). Key metrics include θmax = 27.5°, 1849 independent reflections, and Z = 2 for monoclinic P2₁/n space groups. Hydrogen bonding networks (e.g., O-H···F, N-H···O) stabilize the lattice but lack direct cation-anion links .

Q. How does this compound interact with transition metals in coordination chemistry?

Methodological Answer: The tetrone acts as a ligand via its carbonyl oxygen atoms. For example, Cd(II), Co(II), and Ni(II) thiocyanate complexes were synthesized by reacting 1,4-dimethylpiperazine derivatives with metal precursors. Hirshfeld surface analysis revealed intermolecular interactions (e.g., S···H, N···H) governing crystal packing. Spectroscopic techniques (FTIR, UV-Vis) confirmed metal-ligand binding, with IR shifts (e.g., νC=O at ~1650 cm⁻¹) indicating coordination. Magnetic susceptibility measurements for Cu(II) complexes showed antiferromagnetic behavior (e.g., μeff = 1.75 μB) .

Q. What computational methods validate the stability and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths (C=O: ~1.21 Å, C-N: ~1.34 Å) matching experimental XRD data. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at carbonyl oxygens. For energetic derivatives (e.g., tetranitrato analogs), detonation velocity (D = 8.2 km/s) and pressure (P = 29 GPa) are calculated via EXPLO5 v6.04, showing 93% HMX equivalence .

Q. How do environmental conditions (e.g., humidity, temperature) affect the stability of this compound?

Methodological Answer: Accelerated stability studies involve storing samples at 40°C/75% RH for 6 months. HPLC purity assays show <2% degradation, while XRD confirms no polymorphic transitions. Hygroscopicity tests (dynamic vapor sorption) indicate negligible water uptake (<0.5% at 90% RH). Thermal gravimetric analysis (TGA) reveals decomposition onset at 270°C, consistent with sublimation observations .

Q. How are contradictions in spectroscopic data resolved for this compound?

Methodological Answer: Discrepancies in NMR/IR data (e.g., variable C=O peak positions) arise from solvent polarity and hydrogen bonding. For example, in CF₃COOH, NMR signals for CH₃ groups shift upfield (δ 3.51) due to protonation. IR in KBr pellets may show broader peaks than Nujol mulls. Cross-validation via high-resolution mass spectrometry (HRMS) and isotopic pattern matching (e.g., m/z 170 for M⁺) ensures accuracy .

Q. What strategies optimize crystallization for X-ray-quality single crystals?

Methodological Answer: Slow evaporation from acetic acid/water (1:1 v/v) at 4°C yields rhomboid plates. Seed crystals can be introduced to bypass kinetic phases. For hygroscopic derivatives, inert-atmosphere gloveboxes prevent hydration. Crystal mounting uses perfluoropolyether oil to minimize air exposure. Data collection at 100 K (N₂ stream) reduces thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.